N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S2/c1-12-2-5-14(6-3-12)26-20(28)19-17(8-9-29-19)25-21(26)30-11-18(27)24-16-7-4-13(22)10-15(16)23/h2-7,10H,8-9,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRHTCKAHNYAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, featuring a difluorophenyl group and a thioacetamide linkage, suggests potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 459.5 g/mol. The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C22H19F2N3O2S2 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[[6-methyl-3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| InChI Key | OWSWXXZYRNBOPU-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds with thienopyrimidine structures exhibit diverse biological activities including antibacterial, antifungal, and anticancer properties. The specific compound under discussion has been evaluated for its potential effects on various biological targets.
Antimicrobial Activity
Studies have shown that thienopyrimidine derivatives can possess significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values of related compounds ranged from 50 to 500 µg/mL in various studies .
Anticancer Potential
Thienopyrimidines have been investigated for their anticancer activities. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation:
- Mechanisms of Action : Some studies suggest that these compounds may interfere with cell signaling pathways critical for tumor growth .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thienopyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and assessed their biological activity against different bacterial strains. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency .
- In Vivo Studies : Animal models have been used to evaluate the efficacy of these compounds in treating infections or tumors. For instance, certain derivatives showed promising results in reducing tumor size in xenograft models .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications
The thienopyrimidinone core is conserved across analogs, but substituents at positions 2 (thioacetamide) and 3 (aryl group) vary significantly:
Key Observations :
- The p-tolyl group at position 3 is common in the target compound and CAS 1040649-35-1 , while analogs like use 4-fluorophenyl.
- The thioacetamide linker at position 2 is retained, but the aryl substituent (R₂) varies in halogenation (e.g., 2,4-difluoro vs. 4-trifluoromethoxy) or heterocyclic substitution (e.g., benzothiazole in ).
Substituent Impact on Physicochemical Properties
Key Reaction Conditions :
- Solvents: Ethanol, acetonitrile, or acetone.
- Bases: Sodium acetate, potassium carbonate, or triethylamine.
- Typical reaction time: 3–6 hours.
Yield and Purity
Note: Higher yields (>80%) are associated with electron-deficient aryl chlorides (e.g., ), while bulky substituents (e.g., phenoxy in ) reduce efficiency.
Spectroscopic and Analytical Data
NMR Profiling ()
- ¹H NMR: The thienopyrimidinone NH proton resonates at δ 10.08–12.50 ppm (e.g., δ 10.10 in ). Aromatic protons in the 2,4-difluorophenyl group show distinct splitting patterns (e.g., doublets at δ 7.40–7.75 ppm in ). Methyl groups (p-tolyl or acetamide CH₃) appear as singlets at δ 2.19–2.21 ppm .
¹³C NMR :
Comparative NMR Analysis ()
- Regions A (δ 39–44 ppm) and B (δ 29–36 ppm) : Chemical shifts in these regions vary significantly between analogs, reflecting differences in substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF₃O in ) deshield adjacent protons compared to electron-donating groups (e.g., -CH₃ in the target compound).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
